3-Hydroxynaphthalene-1-carbonitrile
CAS No.: 91059-46-0
Cat. No.: VC3954931
Molecular Formula: C11H7NO
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91059-46-0 |
---|---|
Molecular Formula | C11H7NO |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 3-hydroxynaphthalene-1-carbonitrile |
Standard InChI | InChI=1S/C11H7NO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H |
Standard InChI Key | HKOGGJDYHCNTIY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C=C2C#N)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C#N)O |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound’s structure consists of a naphthalene backbone substituted with a hydroxyl (-OH) group at position 3 and a nitrile (-C≡N) group at position 1. The SMILES notation is c1ccc2c(c1)cc(cc2C#N)O
, and the InChIKey is HKOGGJDYHCNTIY-UHFFFAOYSA-N
. The nitrile group’s electron-withdrawing nature and the hydroxyl group’s acidity influence its reactivity, particularly in electrophilic substitution reactions.
Physical Properties
Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 169.18 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Density | Not reported | – |
pKa (predicted) | ~10 (phenolic -OH) |
The hydroxyl group’s pKa is estimated based on analogous phenolic compounds, though the nitrile’s electron-withdrawing effect may slightly lower this value .
Synthesis and Reactivity
Synthetic Routes
3-Hydroxynaphthalene-1-carbonitrile is typically synthesized via functionalization of naphthalene derivatives. One potential route involves:
-
Nitration/Hydroxylation: Direct nitration of naphthalene followed by hydroxylation, though regioselectivity challenges exist.
-
Cyclization Reactions: As seen in related compounds, 2-alkoxynaphthalene-1-carbonitriles can undergo cyclization to form fused furan derivatives . For example, treatment of 2-hydroxynaphthalene-1-carbonitrile with alkylating agents (e.g., ethyl bromoacetate) yields intermediates that cyclize under basic conditions .
Key Reactions
-
Alkylation: The hydroxyl group can be alkylated to form ethers, enhancing solubility for further applications .
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Cyclization: Under basic conditions, intramolecular cyclization forms naphthofuran derivatives, useful in materials science .
-
Hydrolysis: The nitrile group may hydrolyze to a carboxylic acid under acidic or basic conditions, though this is less common due to steric hindrance .
Applications in Materials and Pharmaceuticals
Materials Science
Naphthalene derivatives are pivotal in optoelectronics. While 3-hydroxynaphthalene-1-carbonitrile itself is not directly cited in OLED applications, analogous diarylnaphthalenes exhibit:
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Luminescent Properties: Used in blue and green OLEDs due to π-π stacking interactions .
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Nonlinear Optics (NLO): Polarizable structures enhance second-harmonic generation (SHG) efficiency .
Pharmaceutical Intermediates
The compound serves as a precursor for bioactive molecules:
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